5-Bromo-6-chloro-1H-indol-3-yl acetate

Description

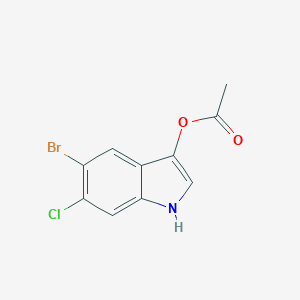

Structure

3D Structure

Properties

IUPAC Name |

(5-bromo-6-chloro-1H-indol-3-yl) acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClNO2/c1-5(14)15-10-4-13-9-3-8(12)7(11)2-6(9)10/h2-4,13H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGNSHSQWMJVXLS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CNC2=CC(=C(C=C21)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60350891 |

Source

|

| Record name | 5-Bromo-6-chloro-1H-indol-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.52 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102185-48-8 |

Source

|

| Record name | 5-Bromo-6-chloro-1H-indol-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-6-chloro-1H-indol-3-yl Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of 5-Bromo-6-chloro-1H-indol-3-yl acetate, a halogenated indole derivative. The document details its chemical structure, physicochemical properties, synthesis, and primary application as a chromogenic substrate for the detection of esterase activity. Experimental protocols for its synthesis and use in enzymatic assays are provided, alongside relevant data presented in structured tables and workflows visualized with Graphviz diagrams. This guide is intended to be a valuable resource for professionals in chemical biology, diagnostics, and drug development.

Introduction

This compound is a synthetic organic compound belonging to the indole family. The indole scaffold is a prominent feature in numerous biologically active molecules. The strategic placement of halogen atoms, such as bromine and chlorine, on the indole ring can significantly modulate the physicochemical and biological properties of the parent molecule. This compound is primarily recognized for its utility as a chromogenic substrate in enzyme assays, particularly for the detection of esterases. Upon enzymatic cleavage of the acetate group, it releases 5-bromo-6-chloro-indoxyl, which, in the presence of an oxidizing agent, undergoes dimerization to form an insoluble magenta-colored precipitate. This distinct color change provides a qualitative and semi-quantitative method for detecting enzyme activity in various applications, including histochemistry and microbiology.

Chemical Structure and Properties

The chemical structure of this compound is characterized by an indole core substituted with a bromine atom at position 5, a chlorine atom at position 6, and an acetate group at position 3.

Table 1: Chemical Identifiers and Properties

| Property | Value |

| IUPAC Name | (5-Bromo-6-chloro-1H-indol-3-yl) acetate |

| Synonyms | Magenta Acetate, 5-Bromo-6-chloroindoxyl acetate |

| CAS Number | 102185-48-8 |

| Molecular Formula | C₁₀H₇BrClNO₂ |

| Molecular Weight | 288.53 g/mol |

| Appearance | Colorless to yellowish crystalline solid[1] |

| Solubility | Soluble in most organic solvents such as chloroform, ether, and dichloromethane[1] |

| Storage Conditions | 2°C - 8°C, protected from light |

Experimental Protocols

Synthesis of this compound

The synthesis of halogenated indoxyl acetates generally follows the principles outlined by Holt and Sadler in their work on indigogenic substrates.[2][3] The following is a representative protocol adapted from general methods for the synthesis of similar compounds.[1]

Materials:

-

5-Bromo-6-chloro-1H-indole

-

Acetic anhydride

-

Pyridine (anhydrous)

-

Dichloromethane (anhydrous)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve 5-bromo-6-chloro-1H-indole in anhydrous dichloromethane.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add anhydrous pyridine to the solution, followed by the dropwise addition of acetic anhydride.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding a saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.

Logical Flow of Synthesis:

Protocol for Detection of Esterase Activity

This protocol describes a general method for the histochemical detection of esterase activity using this compound as the chromogenic substrate.

Materials:

-

This compound stock solution (e.g., 20 mg/mL in N,N-dimethylformamide)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Potassium ferricyanide [K₃Fe(CN)₆] solution (e.g., 50 mM)

-

Potassium ferrocyanide [K₄Fe(CN)₆] solution (e.g., 50 mM)

-

Biological sample (e.g., tissue section, bacterial colony)

Procedure:

-

Prepare the incubation medium by mixing the phosphate buffer, potassium ferricyanide, and potassium ferrocyanide solutions.

-

Just before use, add the this compound stock solution to the incubation medium to a final concentration of 0.2-0.5 mg/mL.

-

Immerse the biological sample in the complete incubation medium.

-

Incubate at a suitable temperature (e.g., 37°C) for a period ranging from 15 minutes to several hours, depending on the expected enzyme activity.

-

Monitor the sample for the development of a magenta-colored precipitate, which indicates the site of esterase activity.

-

After sufficient color development, stop the reaction by rinsing the sample with a buffer solution.

-

The sample can then be counterstained if desired and prepared for microscopic examination.

Mechanism of Action in Esterase Detection

The use of this compound in esterase detection is based on a two-step reaction mechanism.

-

Enzymatic Hydrolysis: In the presence of an esterase, the acetate group of the substrate is hydrolyzed, releasing the corresponding indoxyl derivative, 5-bromo-6-chloro-1H-indol-3-ol (also known as 5-bromo-6-chloro-indoxyl). This product is soluble and colorless.

-

Oxidative Dimerization: The liberated indoxyl is then rapidly oxidized. In histochemical applications, this oxidation is often facilitated by a catalyst system, such as a mixture of potassium ferricyanide and ferrocyanide.[4] The oxidation leads to the dimerization of two indoxyl molecules, forming 5,5'-dibromo-6,6'-dichloro-indigo, an insoluble, intensely colored magenta dye that precipitates at the site of enzyme activity.[4][5]

References

- 1. chembk.com [chembk.com]

- 2. Studies in enzyme cytochemistry. II. Synthesis of indigogenic substrates for esterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. royalsocietypublishing.org [royalsocietypublishing.org]

- 4. Indigogenic substrates for detection and localization of enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-Bromo-6-chloro-3-indoxyl-3-acetate | 102185-48-8 | B-6304 [biosynth.com]

An In-depth Technical Guide to the Synthesis of 5-Bromo-6-chloro-1H-indol-3-yl acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Bromo-6-chloro-1H-indol-3-yl acetate, a halogenated indole derivative of interest in medicinal chemistry and drug development. This document details a feasible multi-step synthetic pathway, including experimental protocols, and presents key quantitative data for the synthesized compounds.

Introduction

Indole and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds. The introduction of halogen substituents, such as bromine and chlorine, can significantly modulate the physicochemical and pharmacological properties of the indole scaffold, often leading to enhanced biological activity and target selectivity. This compound is a synthetic organic compound that holds potential as a building block for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases, where substituted indoles have shown promise.

This guide outlines a two-step synthetic route to this compound, commencing with the synthesis of the precursor 5-bromo-6-chloro-1H-indole.

Synthetic Pathway

The proposed synthesis of this compound is a two-step process starting from 1-bromo-2-chloro-4-nitrobenzene. The initial step involves the formation of the indole ring to yield 5-bromo-6-chloro-1H-indole. The second step is the acetylation of this intermediate to the final product.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Synthesis of 5-Bromo-6-chloro-1H-indole

This procedure is adapted from the synthesis of 5-bromo-6-chloro-1H-indole.[1]

Materials:

-

1-Bromo-2-chloro-4-nitrobenzene

-

Vinylmagnesium bromide (1 M solution in THF)

-

Tetrahydrofuran (THF), anhydrous

-

Ammonium chloride (NH₄Cl), saturated aqueous solution

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

Procedure:

-

Under a nitrogen atmosphere, dissolve 1-bromo-2-chloro-4-nitrobenzene (57.4 g, 0.243 mol) in anhydrous tetrahydrofuran (500 mL) in a reaction vessel equipped with a stirrer and a thermometer.

-

Cool the solution to -40°C using a suitable cooling bath.

-

Slowly add vinylmagnesium bromide (1 M solution in THF, 728 mL, 0.728 mol) dropwise to the cooled solution, maintaining the temperature at -40°C.

-

After the addition is complete, continue stirring the reaction mixture at -40°C for 1 hour.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to gradually warm to room temperature.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 5-bromo-6-chloro-1H-indole.

Quantitative Data for 5-Bromo-6-chloro-1H-indole:

| Parameter | Value | Reference |

| Yield | 15% | [1] |

| Molecular Formula | C₈H₅BrClN | |

| Molecular Weight | 230.49 g/mol |

Synthesis of this compound

The synthesis of the target compound can be approached through the acetylation of 5-bromo-6-chloro-1H-indole. This reaction can potentially yield a mixture of N-acetylated and O-acetylated products. A plausible route involves the formation of the di-acetylated intermediate, 1-acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate, followed by selective deacetylation of the N-acetyl group.

Step 1: Synthesis of 1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate

This protocol is based on general procedures for indole acetylation.

Materials:

-

5-Bromo-6-chloro-1H-indole

-

Acetic anhydride

-

Sodium acetate

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask, suspend 5-bromo-6-chloro-1H-indole in acetic anhydride.

-

Add sodium acetate as a catalyst.

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water to precipitate the product.

-

Filter the solid, wash with water, and then a small amount of cold ethanol.

-

Recrystallize the crude product from an ethanol-water mixture to yield 1-acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate.

Quantitative Data for 1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate:

| Parameter | Value | Reference |

| Melting Point | 171-172 °C | [2] |

| Molecular Formula | C₁₂H₉BrClNO₃ | [2] |

| Molecular Weight | 330.56 g/mol | [2] |

Step 2: Selective N-deacetylation to this compound

This procedure is based on the deacetylation of a similar indole derivative.

Materials:

-

1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate

-

Sodium methoxide

-

N,N-dimethylformamide (DMF), anhydrous

Procedure:

-

To a stirred solution of 1-acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate in anhydrous N,N-dimethylformamide, add sodium methoxide.

-

Degas the resulting mixture with nitrogen for 30 minutes at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain this compound.

Physicochemical and Spectroscopic Data

Quantitative Data for this compound:

| Parameter | Value | Reference |

| Molecular Formula | C₁₀H₇BrClNO₂ | [3] |

| Molecular Weight | 288.53 g/mol | [3] |

| Predicted Boiling Point | 429.3 ± 40.0 °C | [3] |

| Storage Condition | -20°C | [3] |

High-Resolution Mass Spectrometry (HRMS) Data:

The presence of bromine and chlorine isotopes results in a characteristic isotopic pattern in the mass spectrum.

| Isotopic Composition | Calculated Exact Mass (m/z) | Relative Abundance (%) |

| C₁₀H₇³⁵Cl⁷⁹BrO₂N | 286.9403 | 100.0 |

| C₁₀H₇³⁷Cl⁷⁹BrO₂N | 288.9374 | 32.5 |

| C₁₀H₇³⁵Cl⁸¹BrO₂N | 288.9383 | 97.9 |

| C₁₀H₇³⁷Cl⁸¹BrO₂N | 290.9353 | 31.8 |

Potential Biological Significance of Substituted Indoles

While specific signaling pathways for this compound are not yet elucidated, the indole scaffold is a well-established pharmacophore. Substituted indoles are known to interact with a variety of biological targets, leading to a broad range of therapeutic effects.

Caption: General biological activities of substituted indole derivatives.

This diagram illustrates that substituted indole derivatives can interact with various biological targets such as enzymes, receptors, and DNA. These interactions can lead to a range of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and central nervous system activities. The specific effects of this compound would require further investigation.

Conclusion

This technical guide provides a detailed synthetic route for this compound, a compound of interest for further research and development in medicinal chemistry. The outlined experimental protocols and compiled quantitative data serve as a valuable resource for scientists working on the synthesis and evaluation of novel indole derivatives. Further studies are warranted to explore the full therapeutic potential of this and related halogenated indoles.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-6-chloro-1H-indol-3-yl acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 5-Bromo-6-chloro-1H-indol-3-yl acetate, a halogenated indole derivative of interest in medicinal chemistry and drug discovery. This document consolidates available data on its chemical identity, physical and chemical properties, and outlines relevant experimental protocols.

Core Physicochemical Data

The following tables summarize the key physicochemical properties of this compound and its N-acetylated analogue, 1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate, for which more data is often available in commercial and chemical literature. It is crucial to distinguish between these two related compounds.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| CAS Number | 102185-48-8[1][2] |

| Molecular Formula | C₁₀H₇BrClNO₂[1][2] |

| Molecular Weight | 288.53 g/mol [1][3] |

| IUPAC Name | (5-Bromo-6-chloro-1H-indol-3-yl) acetate |

| Synonyms | 5-Bromo-6-chloro-3-indoxyl acetate, Magenta-3-acetate[1] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Melting Point | Not available | |

| Boiling Point (Predicted) | 429.3 ± 40.0 °C | [1] |

| Density (Predicted) | 1.721 g/cm³ | [1] |

| pKa (Predicted) | 14.03 ± 0.30 | [1] |

| LogP (Predicted) | Not available | |

| Solubility | Soluble in most organic solvents like chloroform, ether, and dichloromethane.[1] | [1] |

Table 3: Chemical Identification of 1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate

| Identifier | Value |

| CAS Number | 108847-96-7[4] |

| Molecular Formula | C₁₂H₉BrClNO₃[4] |

| Molecular Weight | 330.56 g/mol [4] |

| IUPAC Name | (1-acetyl-5-bromo-6-chloro-1H-indol-3-yl) acetate[4] |

| Synonyms | 1-Acetyl-5-bromo-6-chloroindole-3-acetate |

Table 4: Physicochemical Properties of 1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate

| Property | Value | Source |

| Melting Point | 171-172 °C | [4] |

| Boiling Point (Predicted) | 429.5 ± 40.0 °C | [4] |

| Density | Not available | |

| pKa | Not available | |

| LogP (Calculated) | 3.64 | [4] |

| Solubility | Limited water solubility.[4] | [4] |

Experimental Protocols

General Synthesis of this compound

Step 1: Synthesis of 5-bromo-6-chloro-1H-indol-3-ol (Hypothetical)

A potential route to the indoxyl intermediate could involve the cyclization of a suitably substituted aniline precursor. A detailed protocol for a related compound, 1-acetyl-5-bromo-6-chloro-3-indoleethyl ester, involves the cyclization and decarboxylation of N-(4-bromo-5-chloro-2-carboxyl)phenylglycine.[5] A similar strategy could likely be adapted to yield the desired indoxyl.

Step 2: Acetylation of 5-bromo-6-chloro-1H-indol-3-ol

Materials:

-

5-bromo-6-chloro-1H-indol-3-ol

-

Acetic anhydride

-

Pyridine (or another suitable base)

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

-

Dissolve 5-bromo-6-chloro-1H-indol-3-ol in an anhydrous solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add a slight excess of acetic anhydride to the stirred solution.

-

Add a catalytic amount of a base, such as pyridine, to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to yield pure this compound.

-

Characterize the final product using analytical techniques such as NMR (¹H and ¹³C), FT-IR, and mass spectrometry to confirm its identity and purity.

Visualizations

General Experimental Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel compound like this compound.

Caption: A generalized workflow for the synthesis and characterization of a novel chemical entity.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific, publicly available research detailing the precise signaling pathways modulated by this compound. While indole derivatives are known to exhibit a wide range of biological activities, including anticancer properties, the specific molecular targets and downstream signaling cascades for this particular compound have not been elucidated in the reviewed literature.[4]

Future research in this area would likely involve a series of in vitro and in vivo studies to identify its mechanism of action. A hypothetical workflow for such an investigation is presented below.

Caption: A hypothetical workflow for identifying the biological target and signaling pathway of a novel compound.

Conclusion

This compound is a halogenated indole derivative with potential for further investigation in drug discovery and development. This guide has summarized its key physicochemical properties and provided a general framework for its synthesis and characterization. A significant knowledge gap remains concerning its specific biological mechanism of action and the signaling pathways it may modulate. Further research is warranted to elucidate these aspects and fully realize the therapeutic potential of this compound.

References

An In-depth Technical Guide to 5-Bromo-6-chloro-1H-indol-3-yl acetate

CAS Number: 102185-48-8

This technical guide provides comprehensive information on 5-Bromo-6-chloro-1H-indol-3-yl acetate, a chromogenic substrate widely utilized by researchers, scientists, and drug development professionals for the detection of esterase activity.

Chemical and Physical Properties

This compound is a halogenated indole derivative. Its key properties are summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 102185-48-8 |

| Molecular Formula | C₁₀H₇BrClNO₂ |

| Molecular Weight | 288.53 g/mol |

| IUPAC Name | (5-bromo-6-chloro-1H-indol-3-yl) acetate |

| Synonyms | 5-Bromo-6-chloro-3-indolyl acetate, Magenta-3-acetate |

| Appearance | Colorless to yellowish crystal |

| Solubility | Soluble in organic solvents such as chloroform, ether, and dichloromethane.[1] |

| Storage Conditions | -20°C, protected from light |

Mechanism of Action and Applications

The primary application of this compound is as a chromogenic substrate in biochemical assays to detect esterase activity.[2][3][4] The enzymatic hydrolysis of the acetate group from the indole core by esterases releases 5-bromo-6-chloro-1H-indol-3-ol. This intermediate product is unstable and undergoes oxidation to form a magenta-colored dimer, 5,5'-dibromo-6,6'-dichloro-indigo. The intensity of the resulting color is proportional to the esterase activity.

This distinct color change provides a qualitative and semi-quantitative method for detecting esterase-producing microorganisms, such as Staphylococcus species.[2] It is also employed in studies of enzyme kinetics and protein-ligand interactions.[3][4]

Experimental Protocols

General Protocol for Detection of Bacterial Esterase Activity

This protocol provides a general guideline for the use of this compound in a plate-based assay for the detection of bacterial esterase activity.

Materials:

-

Bacterial culture to be tested

-

Appropriate growth medium (e.g., Tryptic Soy Agar)

-

This compound

-

Solvent (e.g., Dimethylformamide - DMF)

-

Petri dishes

-

Incubator

Procedure:

-

Prepare Substrate Stock Solution: Dissolve this compound in a minimal amount of DMF to create a concentrated stock solution (e.g., 20 mg/mL).

-

Prepare Growth Medium: Prepare the desired bacterial growth medium according to the manufacturer's instructions. Autoclave and cool to 45-50°C.

-

Incorporate Substrate: Add the this compound stock solution to the molten agar to a final concentration of 40-100 µg/mL. Mix thoroughly to ensure even distribution.

-

Pour Plates: Pour the agar containing the substrate into sterile petri dishes and allow them to solidify.

-

Inoculate: Inoculate the plates with the bacterial culture using a sterile loop or swab.

-

Incubate: Incubate the plates at the optimal growth temperature for the bacterium (e.g., 37°C) for 24-48 hours.

-

Observe Results: Observe the plates for the development of a magenta color in and around the bacterial colonies. The presence of the magenta color indicates esterase activity.

References

Unveiling the Mechanism of 5-Bromo-6-chloro-1H-indol-3-yl acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of 5-Bromo-6-chloro-1H-indol-3-yl acetate, a chromogenic substrate pivotal for the detection of esterase activity. This document provides a detailed overview of its enzymatic hydrolysis, the basis of its colorimetric detection, and a generalized experimental framework for its application.

Core Mechanism: Enzymatic Hydrolysis and Chromogenic Reaction

The primary utility of this compound lies in its function as a chromogenic substrate for esterase enzymes. The mechanism is a two-step process initiated by enzymatic cleavage.

-

Enzymatic Hydrolysis: In the presence of an esterase, the acetate group at the 3-position of the indole ring is hydrolyzed. This enzymatic reaction releases an unstable intermediate, 5-bromo-6-chloro-indoxyl.

-

Dimerization and Oxidation: The generated 5-bromo-6-chloro-indoxyl is highly reactive and undergoes spontaneous dimerization in the presence of oxygen. This is followed by oxidation to form the final, intensely colored product: 5,5'-dibromo-6,6'-dichloro-indigo. This insoluble, magenta-colored precipitate provides a clear visual indication of esterase activity.

This distinct color change forms the basis for qualitative and semi-quantitative assays for esterase detection, notably in microbiological applications for identifying specific bacterial species, such as Staphylococcus aureus, that possess esterase activity.

Quantitative Data

Despite a comprehensive review of available literature, specific quantitative kinetic data, such as Michaelis-Menten constants (Km) and maximum reaction velocity (Vmax), for the enzymatic hydrolysis of this compound by a specific esterase could not be located. This information is crucial for detailed kinetic analysis and comparative studies. Researchers utilizing this substrate are encouraged to perform their own kinetic characterizations to determine these parameters for their specific enzyme and experimental conditions.

Experimental Protocols

Objective: To qualitatively detect esterase activity in a sample (e.g., bacterial culture, purified enzyme).

Materials:

-

This compound

-

Dimethylformamide (DMF) or other suitable organic solvent

-

Buffer solution appropriate for the enzyme of interest (e.g., phosphate-buffered saline, Tris-HCl)

-

Sample containing the putative esterase

-

Positive and negative control samples

-

Microtiter plate or other suitable reaction vessel

Generalized Procedure:

-

Substrate Solution Preparation: Prepare a stock solution of this compound in a minimal amount of a suitable organic solvent like DMF. The final concentration in the assay will need to be optimized, but a starting point is typically in the range of 0.1-1 mg/mL in the final reaction volume.

-

Reaction Setup:

-

In a microtiter plate well, add the appropriate buffer.

-

Add the sample to be tested.

-

Include a positive control (a known esterase) and a negative control (buffer or a sample known to lack esterase activity).

-

-

Initiation of Reaction: Add a small volume of the this compound stock solution to each well to initiate the reaction.

-

Incubation: Incubate the plate at the optimal temperature for the enzyme being tested. The incubation time will vary depending on the enzyme's activity and should be determined empirically.

-

Observation: Observe the wells for the development of a magenta color. The intensity of the color can be used as a semi-quantitative measure of esterase activity.

Conclusion

This compound serves as a valuable tool for the detection of esterase activity through a reliable chromogenic mechanism. The enzymatic hydrolysis of the acetate ester leads to the formation of a distinctly colored indigo dye, allowing for straightforward visual identification of enzymatic activity. While the lack of readily available quantitative kinetic data necessitates that researchers perform their own detailed characterizations, the fundamental mechanism and the generalized protocol provided in this guide offer a solid foundation for the application of this substrate in various research and development settings.

An In-depth Technical Guide to 5-Bromo-6-chloro-1H-indol-3-yl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-6-chloro-1H-indol-3-yl acetate is a halogenated indole derivative primarily utilized as a chromogenic substrate in biochemical and microbiological assays. Its core application lies in the detection of esterase activity, where enzymatic cleavage of the acetate group initiates a cascade reaction leading to the formation of a distinctly colored, insoluble magenta precipitate. This property makes it a valuable tool for identifying and characterizing microorganisms, as well as for in-situ localization of esterase activity in histological samples. This technical guide provides a comprehensive review of the available scientific literature on this compound, covering its chemical and physical properties, a plausible synthetic route, and a detailed protocol for its application as a chromogenic substrate.

Chemical and Physical Properties

This compound, also known by synonyms such as Magenta™-acetate and 5-Bromo-6-chloro-3-indoxyl acetate, is a synthetic organic compound. Its fundamental properties are summarized in the table below. The presence of bromine and chlorine atoms on the indole ring significantly influences its electrochemical properties and contributes to the stability and distinct color of the final chromophore.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₇BrClNO₂ | [1] |

| Molecular Weight | 288.52 g/mol | [1] |

| CAS Number | 102185-48-8 | [1] |

| Appearance | White to off-white powder | Inferred from supplier data |

| Boiling Point | 429.3 ± 40.0 °C (Predicted) | [2] |

| Flash Point | 213.4 °C (Predicted) | [2] |

| Storage Conditions | 2°C - 8°C, protect from light | [1][2] |

| Solubility | Soluble in organic solvents like DMF and DMSO | Inferred from application protocols |

Synthesis and Mechanism of Action

The mechanism of action as a chromogenic substrate is a two-step process initiated by the target enzyme.

References

Detecting Esterase Activity with 5-Bromo-6-chloro-1H-indol-3-yl acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5-Bromo-6-chloro-1H-indol-3-yl acetate as a chromogenic substrate for the detection of esterase activity. Esterases are a broad class of hydrolytic enzymes responsible for the cleavage of ester bonds, playing crucial roles in various physiological and pathological processes. The detection and quantification of esterase activity are fundamental in diverse research areas, including drug metabolism, diagnostics, and enzyme inhibitor screening.

This compound serves as a valuable tool for this purpose, particularly in histochemical applications, by generating a distinct magenta-colored precipitate upon enzymatic cleavage. This guide outlines the underlying principles, available data, and a generalized experimental protocol for its use.

Principle of Detection

The detection method is based on the enzymatic hydrolysis of the acetate group from the indolyl core by esterases. This reaction releases 5-bromo-6-chloro-indoxyl, which, in the presence of an oxidizing agent (typically atmospheric oxygen), undergoes dimerization to form an insoluble, colored indigo dye. The halogen substituents on the indole ring influence the color of the resulting precipitate, with this compound specifically yielding a magenta product.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for the proper handling, storage, and preparation of the substrate.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₇BrClNO₂ | [1] |

| Molecular Weight | 288.52 g/mol | [1] |

| CAS Number | 102185-48-8 | [1] |

| Appearance | Off-white to light yellow powder | |

| Storage Conditions | 2°C - 8°C, protected from light | [1] |

Enzymatic Reaction Pathway

The enzymatic detection scheme involves a two-step process initiated by the esterase-catalyzed hydrolysis of the substrate. The subsequent oxidative dimerization leads to the formation of the colored product.

Caption: Enzymatic hydrolysis of this compound.

Generalized Experimental Protocol for Histochemical Staining

This protocol provides a general workflow for the histochemical detection of esterase activity in tissue sections or cell preparations. Optimization of incubation times, substrate concentration, and buffer conditions may be necessary for specific applications.

Reagents and Materials

-

This compound

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) for stock solution

-

Phosphate-buffered saline (PBS) or Tris-HCl buffer (pH 7.0-8.0)

-

Fixative solution (e.g., 4% paraformaldehyde)

-

Nuclear counterstain (optional, e.g., Nuclear Fast Red)

-

Mounting medium

-

Microscope slides and coverslips

-

Incubation chamber

Procedure

-

Sample Preparation:

-

Fix tissue sections or cells according to standard laboratory protocols.

-

Wash the samples thoroughly with the chosen buffer (e.g., PBS) to remove any residual fixative.

-

-

Substrate Solution Preparation:

-

Prepare a stock solution of this compound (e.g., 20 mg/mL) in DMF or DMSO.

-

Immediately before use, dilute the stock solution into the working buffer to the desired final concentration (e.g., 0.1 - 1 mg/mL). The optimal concentration should be determined empirically.

-

-

Incubation:

-

Cover the samples with the freshly prepared substrate solution.

-

Incubate in a humidified chamber at 37°C for a period ranging from 15 minutes to several hours. The incubation time will depend on the level of enzyme activity.

-

Monitor the color development periodically under a microscope.

-

-

Washing and Counterstaining:

-

Once the desired color intensity is reached, stop the reaction by washing the samples with the buffer.

-

If desired, counterstain the nuclei with a suitable stain like Nuclear Fast Red.

-

Wash again with buffer and then with distilled water.

-

-

Dehydration and Mounting:

-

Dehydrate the samples through a graded series of ethanol.

-

Clear with xylene or a xylene substitute.

-

Mount with a permanent mounting medium.

-

-

Visualization:

-

Examine the samples under a light microscope. Sites of esterase activity will be indicated by the presence of a magenta precipitate.

-

Experimental Workflow

The following diagram illustrates the general workflow for a histochemical esterase activity assay using this compound.

Caption: General workflow for histochemical detection of esterase activity.

Applications and Limitations

This compound is a useful chromogenic substrate for the qualitative in situ localization of esterase activity. Its primary application lies in histochemistry and cytochemistry, allowing for the visualization of enzyme distribution within tissues and cells. It has been noted for its use in the detection of bacterial esterases, for instance, in Staphylococcus species.

The major limitation of this substrate is the lack of comprehensive quantitative data in the scientific literature. Without a known molar extinction coefficient for the final product, its use in quantitative spectrophotometric assays is challenging. Researchers wishing to perform kinetic analyses would first need to undertake significant validation and characterization studies. For quantitative assays, alternative substrates such as p-nitrophenyl acetate, which has well-documented properties, are more commonly employed.

Conclusion

This compound provides a reliable method for the qualitative detection and localization of esterase activity, yielding a distinct magenta precipitate. While its application in quantitative assays is limited by the absence of key performance data in the public domain, it remains a valuable tool for histochemical and cytochemical studies. Further research is required to fully characterize the kinetic properties of this substrate with various esterases to expand its utility in quantitative biochemical assays.

References

Methodological & Application

Optimizing Esterase Activity Detection in Cells Using 5-Bromo-6-chloro-1H-indol-3-yl acetate

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and a generalized protocol for the use of 5-Bromo-6-chloro-1H-indol-3-yl acetate as a chromogenic substrate for the detection of intracellular esterase activity in cell culture. Esterases are a broad class of enzymes that catalyze the hydrolysis of esters. The activity of these enzymes can be indicative of various cellular states, including cell viability, metabolic activity, and specific cellular differentiation pathways. While protocols for the widely used β-galactosidase substrate, 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-gal), are well-established, the optimal conditions for its esterase-substrate analogue, this compound, require careful optimization. This document will guide the user through a protocol adapted from established chromogenic staining methods and provide recommendations for determining the optimal substrate concentration.

The principle of this assay is based on the enzymatic cleavage of the acetate group from the indolyl core by intracellular esterases. This hydrolysis releases 5-bromo-6-chloro-indoxyl, which, in the presence of an oxidizing agent (typically atmospheric oxygen or potassium ferricyanide), dimerizes to form a water-insoluble, intensely colored blue precipitate at the site of enzymatic activity.

I. Data Presentation: Recommended Starting Concentrations and Reagent Compositions

The optimal concentration of this compound must be determined empirically for each cell type and experimental condition. The following tables provide a summary of reagent concentrations commonly used for the analogous X-gal staining protocol, which can serve as a starting point for optimization.

Table 1: Recommended Concentration Ranges for Staining Solution Components

| Component | Stock Concentration | Recommended Final Concentration | Purpose |

| This compound | 20-50 mg/mL in DMF | 0.5 - 2.0 mg/mL (To be optimized) | Chromogenic substrate for esterase |

| Potassium Ferrocyanide | 0.5 M | 5 mM | Forms a complex that enhances the precipitation of the dye |

| Potassium Ferricyanide | 0.5 M | 5 mM | Oxidizing agent to facilitate the dimerization of the cleaved substrate |

| MgCl₂ | 1 M | 2 mM | Divalent cation, may act as a cofactor for some esterases |

| Citric Acid/Sodium Phosphate Buffer | 0.1 M / 0.2 M | 40 mM | Maintains the optimal pH for the enzymatic reaction |

Table 2: Composition of Buffers and Solutions

| Solution | Component | Concentration |

| Fixation Solution | Formaldehyde | 2% (v/v) |

| Glutaraldehyde | 0.2% (v/v) | |

| PBS (Phosphate Buffered Saline) | 1X | |

| 1X PBS | NaCl | 137 mM |

| KCl | 2.7 mM | |

| Na₂HPO₄ | 10 mM | |

| KH₂PO₄ | 1.8 mM | |

| Staining Buffer (pH 6.0 - 7.4) | Citric Acid/Sodium Phosphate | 40 mM |

| NaCl | 150 mM | |

| MgCl₂ | 2 mM | |

| Complete Staining Solution | Staining Buffer | q.s. |

| Potassium Ferrocyanide | 5 mM | |

| Potassium Ferricyanide | 5 mM | |

| This compound | 0.5 - 2.0 mg/mL |

II. Experimental Protocols

This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.

A. Materials

-

Cells cultured on glass coverslips or in multi-well plates

-

This compound

-

N,N-Dimethylformamide (DMF)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Formaldehyde, 37% solution

-

Glutaraldehyde, 25% or 50% solution

-

Citric Acid

-

Dibasic Sodium Phosphate

-

Potassium Ferrocyanide

-

Potassium Ferricyanide

-

Magnesium Chloride (MgCl₂)

-

Distilled water

-

Phase-contrast or bright-field microscope

B. Preparation of Reagents

-

This compound Stock Solution (20 mg/mL): Dissolve 20 mg of this compound in 1 mL of DMF. Store in a light-protected container at -20°C.

-

Fixation Solution (2% Formaldehyde, 0.2% Glutaraldehyde in PBS): To prepare 10 mL, mix 0.54 mL of 37% formaldehyde, 0.08 mL of 25% glutaraldehyde, and 9.38 mL of 1X PBS. Prepare this solution fresh.

-

Staining Buffer (40 mM Citric Acid/Sodium Phosphate, 150 mM NaCl, 2 mM MgCl₂, pH 6.0-7.4): The optimal pH for esterase activity may vary. It is recommended to test a range of pH values (e.g., 6.0, 7.0, 7.4). To prepare a pH 7.4 buffer, you can use standard PBS supplemented with 2 mM MgCl₂. For pH 6.0, a citric acid/sodium phosphate buffer is recommended.

-

Potassium Ferrocyanide/Ferricyanide Solution (0.5 M each): Prepare separate 0.5 M stock solutions of potassium ferrocyanide and potassium ferricyanide in distilled water. Store in the dark at 4°C.

C. Staining Protocol

-

Cell Preparation:

-

Aspirate the culture medium from the cells.

-

Wash the cells twice with 1X PBS.

-

-

Fixation:

-

Add enough Fixation Solution to cover the cells (e.g., 1 mL for a 35 mm dish).

-

Incubate for 10-15 minutes at room temperature.

-

Aspirate the Fixation Solution and wash the cells three times with 1X PBS.

-

-

Staining:

-

Prepare the Complete Staining Solution immediately before use. For each 1 mL of staining buffer, add 10 µL of 0.5 M potassium ferrocyanide, 10 µL of 0.5 M potassium ferricyanide, and 50 µL of 20 mg/mL this compound stock solution (this results in a final concentration of 1 mg/mL; adjust as needed for optimization).

-

Add the Complete Staining Solution to the fixed and washed cells, ensuring the cell monolayer is completely covered.

-

Incubate the cells at 37°C in a non-CO₂ incubator for 1 to 16 hours. Protect the plates from light.

-

Monitor the cells periodically under a microscope for the development of a blue color. The incubation time will vary depending on the cell type and the level of esterase activity.

-

-

Visualization and Documentation:

-

Once sufficient color has developed, aspirate the staining solution.

-

Wash the cells twice with 1X PBS.

-

The cells can be observed directly under a microscope or can be mounted with an aqueous mounting medium for long-term storage.

-

Capture images using a bright-field microscope. Stained cells will appear blue.

-

III. Mandatory Visualizations

A. Signaling Pathway: Enzymatic Detection of Esterase Activity

Caption: Mechanism of blue color formation upon enzymatic cleavage.

B. Experimental Workflow

Caption: Step-by-step experimental workflow for cell staining.

Application Notes and Protocols for In Situ Hybridization with 5-Bromo-6-chloro-1H-indol-3-yl acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

In situ hybridization (ISH) is a powerful technique for localizing specific nucleic acid sequences (DNA or RNA) within the morphological context of tissues or cells. This allows for the investigation of gene expression and genetic alterations in a spatially resolved manner. Chromogenic in situ hybridization (CISH) utilizes an enzymatic reaction to deposit a colored precipitate at the site of hybridization, enabling visualization with a standard bright-field microscope.

These application notes provide a detailed protocol for chromogenic in situ hybridization using 5-Bromo-6-chloro-1H-indol-3-yl acetate as a chromogenic substrate. This substrate, upon enzymatic cleavage by an esterase, yields a distinct magenta-colored product, allowing for the visualization of the target nucleic acid sequence.[1] This method offers a viable alternative to fluorescence-based techniques, with the advantage of integrating genetic information with histopathological assessment on the same tissue section.

Principle of the Method

The CISH protocol using this compound involves several key steps:

-

Probe Hybridization: A labeled nucleic acid probe, complementary to the target sequence, is hybridized to the prepared tissue section. The probe is typically labeled with a hapten such as digoxigenin (DIG) or biotin.

-

Immunodetection: An antibody conjugated to an esterase enzyme, which specifically recognizes the hapten on the probe, is applied to the section.

-

Chromogenic Detection: The substrate, this compound, is introduced. The esterase enzyme on the antibody cleaves the acetate group from the substrate.

-

Precipitate Formation: The resulting indolyl derivative undergoes oxidation and dimerization to form an insoluble, colored precipitate at the location of the target nucleic acid.

-

Visualization: The colored signal is visualized using a standard bright-field microscope, allowing for the simultaneous evaluation of tissue morphology and gene localization.

Quantitative Data Summary

While specific quantitative performance data for this compound in CISH is not extensively published, the performance of CISH has been compared to the more established Fluorescence In Situ Hybridization (FISH) technique, particularly in clinical applications like the detection of gene amplification. The following table summarizes the concordance rates between CISH and FISH for HER2 and MDM2 gene amplification, demonstrating the reliability of the CISH method.

| Gene Target | Number of Cases | Concordance Rate between CISH and FISH | Reference |

| HER2 | 230 | 96% (single-probe), 95% (dual-probe) | [2] |

| HER2 | 257 | 96% | [2] |

| MDM2 | 41 | 90.2% (37/41 concordant cases) | [3] |

Note: The data above reflects the general performance of CISH as a technique and is not specific to the use of this compound. The efficiency of this specific substrate would depend on the activity of the chosen esterase and optimization of the detection reaction.

Experimental Protocols

This section provides a representative, detailed protocol for performing CISH with this compound on formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

-

FFPE tissue sections on positively charged slides

-

Xylene

-

Ethanol (100%, 95%, 70%)

-

Deionized, RNase-free water

-

Pretreatment solution (e.g., heat-induced epitope retrieval solution)

-

Protease solution (e.g., Pepsin or Proteinase K)

-

Hybridization buffer

-

Labeled probe (e.g., DIG-labeled)

-

Stringent wash buffers (e.g., SSC buffers)

-

Blocking buffer

-

Esterase-conjugated anti-hapten antibody (e.g., anti-DIG-Esterase)

-

Substrate Solution: this compound

-

Nuclear counterstain (e.g., Hematoxylin)

-

Mounting medium

Protocol:

Day 1: Deparaffinization, Pretreatment, and Hybridization

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene: 2 x 10 minutes.

-

Immerse in 100% ethanol: 2 x 5 minutes.

-

Immerse in 95% ethanol: 2 x 3 minutes.

-

Immerse in 70% ethanol: 2 x 3 minutes.

-

Rinse in deionized water: 2 x 2 minutes.

-

-

Heat-Induced Pretreatment:

-

Immerse slides in pretreatment solution and heat in a water bath or steamer at 95-100°C for 20-40 minutes.

-

Allow slides to cool in the solution for 20 minutes at room temperature.

-

Rinse in deionized water.

-

-

Protease Digestion:

-

Incubate slides in protease solution at 37°C for 10-30 minutes. The optimal time will depend on the tissue type and fixation.

-

Rinse in deionized water.

-

-

Dehydration:

-

Dehydrate sections through a graded ethanol series (70%, 95%, 100%) for 2 minutes each.

-

Air dry the slides completely.

-

-

Probe Hybridization:

-

Apply the probe, diluted in hybridization buffer, to the tissue section.

-

Cover with a coverslip and seal to prevent evaporation.

-

Denature the probe and target DNA by heating the slides at 80-95°C for 5-10 minutes.

-

Transfer the slides to a humidified chamber and incubate at 37°C overnight for hybridization.

-

Day 2: Post-Hybridization Washes and Detection

-

Post-Hybridization Washes:

-

Carefully remove the coverslips.

-

Wash the slides in a stringent wash buffer at a high temperature (e.g., 50-65°C) to remove non-specifically bound probe.

-

Perform a series of washes in lower stringency buffers at room temperature.

-

-

Immunodetection:

-

Block non-specific binding sites by incubating the slides in a blocking buffer for 30 minutes at room temperature.

-

Apply the esterase-conjugated antibody, diluted in blocking buffer, and incubate for 30-60 minutes at room temperature.

-

Wash the slides thoroughly with a wash buffer (e.g., PBS or TBS).

-

-

Chromogenic Detection:

-

Prepare the this compound substrate solution according to the manufacturer's instructions.

-

Apply the substrate solution to the tissue sections and incubate for 10-60 minutes, or until the desired color intensity is reached. Monitor the color development under a microscope.

-

Stop the reaction by rinsing the slides in deionized water.

-

-

Counterstaining and Mounting:

-

Counterstain the nuclei with a suitable counterstain like Hematoxylin.

-

Dehydrate the sections through a graded ethanol series and clear in xylene.

-

Mount the slides with a permanent mounting medium.

-

Visualizations

Experimental Workflow Diagram

A schematic of the CISH workflow using an esterase-based detection system.

Chromogenic Reaction Pathway

The enzymatic reaction leading to the formation of a colored precipitate.

References

Application Notes and Protocols for 5-Bromo-6-chloro-3-indolyl-β-D-galactopyranoside in Reporter Gene Assays

A Note on the Substrate: Initial inquiries regarding "5-Bromo-6-chloro-1H-indol-3-yl acetate" for reporter gene assays suggest a potential misidentification of the substrate. While this acetate compound is a known indole derivative used in studies of enzyme kinetics and as a synthetic intermediate, its direct application in common reporter gene assays is not documented.[1][2] The chemically similar and widely used substrate for the β-galactosidase reporter system is 5-Bromo-6-chloro-3-indolyl-β-D-galactopyranoside , commonly known as Magenta-Gal .[3][4] This document will focus on the application and protocols for Magenta-Gal.

Application Notes

Introduction

5-Bromo-6-chloro-3-indolyl-β-D-galactopyranoside (Magenta-Gal) is a chromogenic substrate for the enzyme β-galactosidase (β-gal), which is encoded by the lacZ gene.[4][5] This reporter system is a cornerstone of molecular biology, utilized for monitoring gene expression, protein-protein interactions in yeast two-hybrid systems, and as a visual marker for successful DNA cloning in a technique known as red/white screening.[3][6]

Mechanism of Action

The principle of the Magenta-Gal based reporter assay is the enzymatic cleavage of the substrate by β-galactosidase. This hydrolysis reaction releases a galactose molecule and a 5-bromo-6-chloro-3-hydroxyindole intermediate. The intermediate then undergoes spontaneous dimerization and oxidation to form an insoluble, magenta-colored precipitate (5,5'-dibromo-6,6'-dichloro-indigo).[7] The intensity of the magenta color is directly proportional to the level of β-galactosidase expression, allowing for both qualitative and semi-quantitative assessment of reporter gene activity.

Advantages of Magenta-Gal

Magenta-Gal serves as an alternative to the more traditional X-Gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside), which produces a blue precipitate. The resulting magenta or red colonies can offer better contrast against certain backgrounds, and Magenta-Gal is reported to be less toxic than X-Gal.[3][7] The insoluble nature of the colored product makes it suitable for applications such as immunoblotting and immunocytochemistry.[4][7]

Data Presentation

Table 1: Properties of Magenta-Gal

| Property | Value | Reference |

| CAS Number | 93863-88-8 | [3] |

| Molecular Formula | C₁₄H₁₅BrClNO₆ | [5] |

| Molecular Weight | 408.63 g/mol | [5] |

| Appearance | White to off-white powder | |

| Solubility | Soluble in DMSO and DMF | [5] |

| Storage | -20°C, protected from light | [5] |

Table 2: Recommended Concentrations for Red/White Screening

| Reagent | Stock Solution Concentration | Final Concentration in Media | Reference |

| Magenta-Gal | 20 mg/mL in DMSO or DMF | 20-100 µg/mL | [3] |

| IPTG | 100 mM in water | 0.1-1 mM | [3] |

| Ampicillin | 100 mg/mL in water | 50-100 µg/mL | [3] |

Experimental Protocols

Protocol 1: Red/White Screening of Recombinant Bacterial Colonies

This protocol is designed for the selection of bacterial colonies (e.g., E. coli) containing recombinant plasmids using the principle of α-complementation of the lacZ gene.

Materials:

-

LB agar plates

-

Appropriate antibiotic (e.g., ampicillin)

-

Magenta-Gal stock solution (20 mg/mL in DMSO or DMF)

-

IPTG stock solution (100 mM, filter-sterilized)

-

Competent E. coli cells (e.g., DH5α)

-

Ligation reaction mixture

-

Sterile spreaders, pipettes, and incubator

Procedure:

-

Prepare LB Agar Plates:

-

Autoclave LB agar and cool to approximately 50-55°C.

-

Add the appropriate antibiotic to the desired final concentration (e.g., 100 µg/mL ampicillin).

-

Add Magenta-Gal to a final concentration of 40 µg/mL and IPTG to a final concentration of 0.1 mM.

-

Mix gently and pour the plates. Allow them to solidify and dry before use.

-

-

Transformation:

-

Transform competent E. coli cells with the ligation reaction mixture according to your standard protocol (e.g., heat shock).

-

After the recovery step, plate 50-200 µL of the cell suspension onto the prepared LB agar plates containing antibiotic, Magenta-Gal, and IPTG.

-

-

Incubation:

-

Incubate the plates overnight (12-16 hours) at 37°C.[3]

-

-

Colony Selection:

-

White Colonies: Indicate successful insertion of DNA into the lacZα gene, disrupting its function. These are the desired recombinant colonies.[3]

-

Red/Magenta Colonies: Indicate a functional lacZα gene and therefore, likely non-recombinant plasmids.[3]

-

Pick white colonies for further analysis (e.g., colony PCR, plasmid DNA isolation and sequencing).

-

Protocol 2: Histochemical Staining of Cells/Tissues for β-galactosidase Activity

This protocol is for the qualitative detection of β-galactosidase expression in cultured cells or tissue sections.

Materials:

-

Phosphate-buffered saline (PBS)

-

Fixation buffer (e.g., 0.2% glutaraldehyde in PBS)

-

Wash buffer (PBS containing 2 mM MgCl₂)

-

Staining solution (prepare fresh):

-

5 mM Potassium Ferricyanide

-

5 mM Potassium Ferrocyanide

-

2 mM MgCl₂ in PBS

-

Add Magenta-Gal to a final concentration of 1 mg/mL from a 20 mg/mL stock solution.

-

Procedure:

-

Sample Preparation:

-

For cultured cells: Grow cells on coverslips.

-

For tissues: Use cryosections or paraffin-embedded sections (dewax and rehydrate).

-

-

Fixation:

-

Wash the samples twice with PBS.

-

Fix the samples in fixation buffer for 10-15 minutes at room temperature.

-

Rinse the samples three times with wash buffer.

-

-

Staining:

-

Incubate the samples in the freshly prepared staining solution at 37°C, protected from light.

-

Incubation time can vary from a few hours to overnight, depending on the level of β-galactosidase expression. Monitor the color development.

-

-

Post-Staining:

-

After sufficient color development, wash the samples with PBS.

-

(Optional) Counterstain with a suitable nuclear stain (e.g., Nuclear Fast Red).

-

Mount the coverslips or tissue sections and visualize under a microscope.

-

Mandatory Visualizations

Caption: Enzymatic cleavage of Magenta-Gal by β-galactosidase.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. chemimpex.com [chemimpex.com]

- 3. d2gdaxkudte5p.cloudfront.net [d2gdaxkudte5p.cloudfront.net]

- 4. 5-Bromo-6-chloro-3-indoxyl-beta-D-galactopyranoside [gbiosciences.com]

- 5. Magenta-Gal, Chromogenic beta-galactosidase substrate (CAS 93863-88-8) | Abcam [abcam.com]

- 6. X-gal - Wikipedia [en.wikipedia.org]

- 7. interchim.fr [interchim.fr]

Application Notes and Protocols for Microbial Detection Using 5-Bromo-6-chloro-1H-indol-3-yl acetate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 5-Bromo-6-chloro-1H-indol-3-yl acetate as a chromogenic substrate for the detection and presumptive identification of esterase-producing microorganisms, with a particular focus on Staphylococcus aureus.

Introduction

This compound is a chromogenic substrate that undergoes enzymatic hydrolysis by microbial esterases. This reaction releases 5-bromo-6-chloro-indoxyl, which, in the presence of oxygen, undergoes oxidative dimerization to form an insoluble magenta precipitate. This distinct color formation allows for the visual differentiation of microorganisms possessing esterase activity on solid culture media. This characteristic is particularly useful for the presumptive identification of certain bacterial species, such as Staphylococcus aureus, which are known to exhibit esterase activity.

Principle of Detection

The detection method is based on the specific enzymatic activity of esterases produced by certain microorganisms. This compound acts as a target for these enzymes. The biochemical pathway leading to the colored precipitate is a two-step process:

-

Enzymatic Hydrolysis: Microbial esterases cleave the acetate group from the this compound molecule. This reaction yields the colorless, soluble indoxyl derivative, 5-bromo-6-chloro-indoxyl.

-

Oxidative Dimerization: In the presence of atmospheric oxygen, the liberated 5-bromo-6-chloro-indoxyl molecules spontaneously dimerize and oxidize to form 5,5'-dibromo-6,6'-dichloro-indigo, an intensely colored, insoluble magenta compound.

This magenta precipitate is localized within the microbial colonies, allowing for their easy visual identification against a background of non-esterase-producing organisms.

Applications in Microbial Detection

The primary application of this compound is in the formulation of chromogenic culture media for the presumptive identification of esterase-positive microorganisms. This is particularly relevant for:

-

Clinical Microbiology: Rapid presumptive identification of pathogens like Staphylococcus aureus from clinical specimens can aid in timely diagnosis and treatment decisions.

-

Food and Environmental Monitoring: Screening for specific microbial contaminants that possess esterase activity.

Data Presentation: Performance Characteristics

While specific performance data for a medium solely based on this compound is not extensively published, the following table summarizes the typical performance of commercial chromogenic agars for Staphylococcus aureus that utilize the principle of enzymatic hydrolysis of a chromogenic substrate, which may include esterase activity. This data is provided for comparative context.

| Medium Type | Target Organism | Incubation Time (hours) | Sensitivity (%) | Specificity (%) | Reference |

| CHROMagar Staph. aureus | Staphylococcus aureus | 24 | 95.5 | 99.4 | |

| S. aureus ID | Staphylococcus aureus | 18-20 | 96.8 | 97.4 | |

| Brilliance MRSA Agar | Methicillin-Resistant S. aureus | 24 | 97 | 86 | |

| BBL-CHROMagar MRSA | Methicillin-Resistant S. aureus | 24-48 | ≥92 | 99 |

Note: The performance of a custom-prepared medium with this compound should be validated in-house.

Experimental Protocols

The following are detailed protocols for the preparation and use of a chromogenic agar medium incorporating this compound for the detection of esterase-producing microorganisms.

Preparation of Stock Solution

A stock solution of this compound is required for its addition to the culture medium.

Materials:

-

This compound powder

-

Ethanol (analytical grade)

-

Sterile, light-protected container

Protocol:

-

Accurately weigh the desired amount of this compound powder.

-

Dissolve the powder in ethanol to a final concentration of 20 mg/mL. Ensure complete dissolution.

-

Sterilize the solution by filtration through a 0.22 µm syringe filter.

-

Store the stock solution in a sterile, light-protected container at -20°C.

Preparation of Chromogenic Agar Medium

This protocol describes the preparation of a basal agar medium supplemented with this compound. A nutrient-rich basal medium such as Baird-Parker Agar Base is recommended for the isolation of staphylococci.

Materials:

-

Baird-Parker Agar Base (or other suitable basal medium)

-

Deionized water

-

This compound stock solution (20 mg/mL)

-

Sterile Petri dishes

Protocol:

-

Prepare the Baird-Parker Agar Base according to the manufacturer's instructions. This typically involves suspending the powder in deionized water and bringing it to a boil with agitation to ensure complete dissolution.

-

Sterilize the medium by autoclaving at 121°C for 15 minutes.

-

Cool the autoclaved medium to 45-50°C in a water bath.

-

Aseptically add the this compound stock solution to the cooled medium to a final concentration of 40-80 µg/mL. Mix gently but thoroughly to ensure even distribution.

-

Pour the supplemented medium into sterile Petri dishes and allow them to solidify.

-

Store the prepared plates at 2-8°C in the dark until use.

Inoculation and Incubation

Materials:

-

Prepared chromogenic agar plates

-

Microbial sample (e.g., clinical swab, food homogenate)

-

Sterile inoculating loops or spreaders

Protocol:

-

Bring the chromogenic agar plates to room temperature before use.

-

Inoculate the plates with the test sample using standard microbiological techniques (e.g., streak plate method for isolation or spread plate method for enumeration).

-

Incubate the plates in an aerobic atmosphere at 35-37°C for 18-24 hours.

Interpretation of Results

-

Positive Result: The presence of magenta-colored colonies is indicative of esterase activity. For a selective medium designed for S. aureus, these would be presumptively identified as such.

-

Negative Result: Colonies that remain colorless or their natural color lack esterase activity.

Note: All presumptive identifications should be confirmed using standard biochemical or molecular methods.

Limitations

-

The specificity of this substrate is for the esterase enzyme and not for a particular microbial species. Therefore, other microorganisms with esterase activity may also produce colored colonies. The selectivity of the basal medium is crucial for reducing the growth of non-target organisms.

-

Some strains of the target microorganism may be poor esterase producers, leading to weak or no color development.

-

The intensity of the color may vary between different species and even strains.

Safety Precautions

Standard microbiological laboratory safety practices should be followed. This includes the use of personal protective equipment (PPE) such as lab coats, gloves, and eye protection. All microbial cultures and contaminated materials should be decontaminated before disposal. This compound should be handled in accordance with its Safety Data Sheet (SDS).

Troubleshooting & Optimization

How to reduce background staining in 5-Bromo-6-chloro-1H-indol-3-yl acetate assays

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background staining and optimize their 5-Bromo-6-chloro-1H-indol-3-yl acetate esterase assays.

Troubleshooting Guides

High background staining can obscure specific signals and lead to misinterpretation of results. The following guides address common issues encountered during these assays.

Problem: High Background Staining

High background staining is a common issue that can arise from several factors, primarily endogenous esterase activity and suboptimal assay conditions.

Possible Causes & Solutions

| Cause | Solution |

| Endogenous Esterase Activity | Many tissues and cells naturally contain esterases that can hydrolyze the substrate, leading to non-specific magenta color development.[1][2][3] Consider the following: 1. pH Optimization: Endogenous esterases often have an optimal pH that differs from the target enzyme. Adjusting the pH of the staining buffer can help to selectively inhibit endogenous activity. Most bacterial and some mammalian esterases have optimal activity in the neutral to slightly alkaline range (pH 7.0-8.5).[4][5] Experiment with a pH range to find the optimal balance between specific signal and low background. 2. Use of Inhibitors: Incorporate esterase inhibitors into your protocol. The effectiveness of an inhibitor will depend on the specific type of endogenous esterase present. It is recommended to screen several inhibitors to find the most effective one for your sample type. 3. Heat Inactivation: In some cases, a carefully controlled pre-incubation of the sample at an elevated temperature can selectively inactivate endogenous esterases without significantly affecting a more thermostable target enzyme. This needs to be empirically determined for each experimental system. |

| Improper Fixation | Fixation is crucial for preserving tissue morphology and inactivating some endogenous enzymes. However, improper fixation can also lead to increased background. 1. Choice of Fixative: Aldehyde fixatives like formaldehyde and glutaraldehyde can impact esterase activity. While they can help reduce background by cross-linking proteins, over-fixation can also mask the target enzyme. 2. Fixation Time: Optimize the fixation time. Under-fixation may not sufficiently inactivate endogenous enzymes, while over-fixation can decrease the specific signal. |

| Sub-optimal Incubation Conditions | The time and temperature of the staining reaction can significantly impact the signal-to-noise ratio. 1. Incubation Time: Reduce the incubation time. While longer incubation can increase the specific signal, it also allows for more background to develop. Monitor the color development and stop the reaction when the specific signal is adequate. 2. Temperature: Perform the incubation at a lower temperature. Many enzymatic reactions are slower at lower temperatures, which can help to reduce the rate of background color formation relative to the specific signal. |

| Substrate Concentration | A high concentration of the this compound substrate can sometimes contribute to non-specific precipitation and higher background. Optimize the substrate concentration to the lowest level that still provides a robust specific signal. |

| Insufficient Washing | Inadequate washing between steps can leave residual reagents that contribute to background staining. Ensure thorough but gentle washing with an appropriate buffer (e.g., PBS or TBS) after fixation and before substrate incubation. |

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a chromogenic substrate used to detect esterase activity. In the presence of an esterase, the acetate group is cleaved from the indolyl ring. The resulting indoxyl derivative is then oxidized and dimerizes to form an insoluble, magenta-colored precipitate at the site of enzyme activity.

Q2: What types of endogenous esterases can cause background staining?

Mammalian tissues and cells contain a variety of esterases, including carboxylesterases (CESs), arylesterases, and cholinesterases, which can all potentially hydrolyze indolyl acetate substrates.[1][2][3] The liver, kidney, and intestine are known to have particularly high levels of esterase activity.[2] Carboxylesterases are abundant and have broad substrate specificity, making them a common source of background.[1]

Q3: Can I use inhibitors to reduce background staining? What are some common ones?

Yes, using esterase inhibitors is a common strategy. The choice of inhibitor depends on the type of esterase causing the background. A screening of different inhibitors is often necessary.

Table of Common Esterase Inhibitors

| Inhibitor | Target Esterase(s) | Typical Working Concentration | Notes |

| Diisopropyl fluorophosphate (DFP) | Serine hydrolases (including many esterases) | 0.1 - 1 mM | Highly toxic, handle with extreme caution. |

| Phenylmethylsulfonyl fluoride (PMSF) | Serine proteases and some esterases | 0.1 - 2 mM | Less toxic than DFP, but has a short half-life in aqueous solutions. |

| Sodium Fluoride (NaF) | General esterase inhibitor | 1 - 10 mM | Can be effective against a broad range of esterases. |

| Bis(p-nitrophenyl) phosphate (BNPP) | Carboxylesterases | 50 µM - 1 mM | A more specific inhibitor of carboxylesterases. |

Q4: What is the optimal pH for my assay?

The optimal pH will be a balance between the pH at which your target enzyme is active and the pH that minimizes endogenous esterase activity. Many esterases have optimal activity in the neutral to slightly alkaline range (pH 7.0-8.5).[4][5] It is recommended to perform a pH titration experiment to determine the best pH for your specific application.

Q5: My staining solution forms a precipitate. What should I do?

Precipitation can be due to the low solubility of the substrate or the reaction product.

-

Filter the staining solution: Always filter the final staining solution through a 0.22 µm filter before use.

-

Check solvent compatibility: Ensure the solvent used to dissolve the this compound stock is compatible with your aqueous staining buffer.

-

Optimize substrate concentration: As mentioned earlier, reducing the substrate concentration can help prevent precipitation.

Experimental Protocols

General Protocol for Esterase Staining in Tissue Sections

This protocol provides a general framework. Optimization of incubation times, temperatures, and reagent concentrations is highly recommended.

-

Deparaffinization and Rehydration (for paraffin-embedded sections):

-

Immerse slides in xylene (2 changes, 5 minutes each).

-

Immerse in 100% ethanol (2 changes, 3 minutes each).

-

Immerse in 95% ethanol (2 minutes).

-

Immerse in 70% ethanol (2 minutes).

-

Rinse in distilled water.

-

-

Fixation (for frozen sections or cultured cells):

-

Fix samples in 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

-

Wash three times with PBS for 5 minutes each.

-

-

Inhibition of Endogenous Esterases (Optional but Recommended):

-

Incubate sections with an appropriate esterase inhibitor (see table above) in buffer for 30 minutes at room temperature.

-

Wash three times with PBS for 5 minutes each.

-

-

Staining:

-

Prepare the staining solution:

-

Dissolve this compound in a suitable solvent (e.g., DMSO or DMF) to make a stock solution (e.g., 20 mg/mL).

-

Dilute the stock solution into a pre-warmed (37°C) buffer (e.g., 0.1 M Tris-HCl or PBS, pH 7.4) to a final concentration of 0.1-0.5 mg/mL.

-

Filter the final staining solution through a 0.22 µm filter.

-

-

Incubate the sections with the staining solution in a humidified chamber at 37°C. Monitor for color development (typically 15 minutes to several hours).

-

-

Stopping the Reaction and Counterstaining:

-

Stop the reaction by washing the sections in PBS.

-

(Optional) Counterstain with a suitable nuclear stain like Nuclear Fast Red.

-

Wash with distilled water.

-

-

Dehydration and Mounting:

-

Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%).

-

Clear in xylene and mount with a permanent mounting medium.

-

Visualizations

Enzymatic Reaction Workflow

Caption: Enzymatic hydrolysis of this compound.

Troubleshooting Logic for High Background

Caption: A logical workflow for troubleshooting high background staining.

References

- 1. Mammalian Esterase Activity: Implications for Peptide Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of Intracellular Esterase Activity Using Ratiometric Raman Sensing and Spectral Phasor Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Esterase Activity and Intracellular Localization in Reconstructed Human Epidermal Cultured Skin Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Technical Support Center: Optimizing 5-Bromo-6-chloro-1H-indol-3-yl acetate Staining